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Compound of Interest

Compound Name:
2-Isopropoxy-N-(3-

isopropoxybenzyl)aniline

Cat. No.: B1385226 Get Quote

Despite a comprehensive search of available scientific literature and chemical databases, no

specific spectroscopic data (NMR, IR, MS) for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline
has been publicly reported. This indicates that the compound may be a novel chemical entity,

has been synthesized but not yet fully characterized, or the data resides in proprietary

databases.

This guide, therefore, outlines the expected spectroscopic characteristics and the detailed

experimental protocols that would be employed for the structural elucidation of 2-Isopropoxy-
N-(3-isopropoxybenzyl)aniline, based on the analysis of analogous compounds. This

information is intended to serve as a predictive framework for researchers and drug

development professionals working with this or structurally related molecules.

Predicted Spectroscopic Data
Should the data become available, it would be presented in a structured format to facilitate

clear interpretation and comparison.

Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-N-(3-
isopropoxybenzyl)aniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Anticipated aromatic

region
m 9H Ar-H

Anticipated benzylic

region
s 2H N-CH₂-Ar

Anticipated

isopropoxy methine
sept 2H O-CH(CH₃)₂

Anticipated

isopropoxy methyl
d 12H O-CH(CH₃)₂

Anticipated amine

proton
br s 1H N-H

Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-N-(3-
isopropoxybenzyl)aniline

Chemical Shift (δ) ppm Assignment

Anticipated aromatic region Ar-C

Anticipated benzylic carbon N-CH₂-Ar

Anticipated isopropoxy methine carbon O-CH(CH₃)₂

Anticipated isopropoxy methyl carbon O-CH(CH₃)₂

Table 3: Predicted IR Spectroscopy Data for 2-
Isopropoxy-N-(3-isopropoxybenzyl)aniline
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400 N-H Stretch

~3100-3000 C-H Stretch (Aromatic)

~2980-2850 C-H Stretch (Aliphatic)

~1600, ~1500 C=C Stretch (Aromatic)

~1250 C-O Stretch (Aryl Ether)

~1100 C-N Stretch

Table 4: Predicted Mass Spectrometry Data for 2-
Isopropoxy-N-(3-isopropoxybenzyl)aniline

m/z Ion Assignment

Calculated Exact Mass [M]⁺

Calculated Exact Mass + 1 [M+H]⁺

Characteristic Fragments
Fragments from cleavage of benzyl and

isopropoxy groups

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the

spectroscopic characterization of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm BBO probe.

Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.5 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.
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¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters

would include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1

second. A total of 16 scans would be collected.

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired at 298 K using a proton-

decoupled pulse sequence. Key parameters would include a 30° pulse width, an acquisition

time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans would be

collected.

Data Processing: The collected FIDs would be Fourier transformed, phase-corrected, and

baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts

would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample would be placed directly

onto the ATR crystal.

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise

ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted

from the sample spectrum.

Data Processing: The resulting spectrum would be presented as transmittance (%) versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used for accurate mass

measurements.

Ionization Method: Electrospray ionization (ESI) in positive ion mode would be the preferred

method.
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Sample Introduction: The sample, dissolved in a suitable solvent like methanol or

acetonitrile, would be introduced into the mass spectrometer via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Data Acquisition: The mass spectrum would be acquired over a mass-to-charge (m/z) range

of 50-500. For structural confirmation, tandem mass spectrometry (MS/MS) would be

performed on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

Data Analysis: The acquired data would be processed to determine the exact mass of the

molecular ion and to identify the characteristic fragment ions.

Logical Workflow for Structural Elucidation
The process of confirming the structure of a novel compound like 2-Isopropoxy-N-(3-
isopropoxybenzyl)aniline follows a logical progression.

Synthesis of Target Compound

Purification (e.g., Chromatography)

Mass Spectrometry (MS)
Determine Molecular Weight

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
Determine Connectivity and Structure

Structural Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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